molecular formula C12H10N4O2 B13139906 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 32561-90-3

10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B13139906
CAS No.: 32561-90-3
M. Wt: 242.23 g/mol
InChI Key: RUYMNASKORGVPO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diaminopyrimidine with glyoxal, followed by cyclization and subsequent ethylation . The reaction conditions often require a solvent such as dimethylformamide and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines and their derivatives, which can have different biological and chemical properties .

Scientific Research Applications

10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. For example, it has been studied as an inhibitor of monoamine oxidase B and nitric oxide synthetase, which are involved in neurodegenerative diseases . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Properties

CAS No.

32561-90-3

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

10-ethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H10N4O2/c1-2-16-8-6-4-3-5-7(8)13-9-10(16)14-12(18)15-11(9)17/h3-6H,2H2,1H3,(H,15,17,18)

InChI Key

RUYMNASKORGVPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O

Origin of Product

United States

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